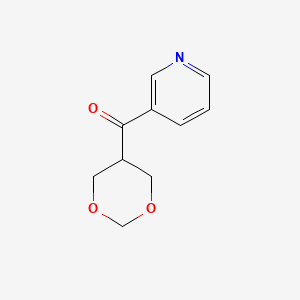

1,3-Dioxan-5-yl 3-pyridyl ketone

Description

Significance of 1,3-Dioxane (B1201747) Ring Systems in Contemporary Chemical Synthesis

The 1,3-dioxane is a six-membered saturated heterocycle containing two oxygen atoms at the 1- and 3-positions. wikipedia.orgthieme-connect.de This structural unit, while seemingly simple, provides a powerful tool for synthetic chemists, offering a blend of stability and controlled reactivity. Like cyclohexane rings, 1,3-dioxanes typically adopt a chair-like conformation, a feature that has been the subject of intense conformational studies. thieme-connect.de

One of the most prevalent applications of the 1,3-dioxane framework is as a protecting group for carbonyl compounds (aldehydes and ketones) or 1,3-diols. wikipedia.orgthieme-connect.de Formed by the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol, these cyclic acetals exhibit robust stability under a wide range of conditions, including basic, oxidative, and reductive environments. thieme-connect.dethieme-connect.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. uchicago.edu

The protection is reversible, as the dioxane ring can be readily cleaved under acidic conditions to regenerate the original carbonyl and diol, making it an ideal temporary modification. thieme-connect.dethieme-connect.com This strategy is fundamental in multi-step syntheses where chemoselectivity is crucial.

| Property | Description |

| Formation | Acid-catalyzed reaction of a carbonyl compound and a 1,3-diol. organic-chemistry.org |

| Stability | Generally stable under basic, reductive, or oxidative conditions. thieme-connect.de |

| Lability | Cleaved by Brønsted or Lewis acid reagents to deprotect the carbonyl group. thieme-connect.de |

| Common Use | Protection of aldehydes and ketones during multi-step organic synthesis. wikipedia.orgthieme-connect.de |

Table 1: Examples of Natural Products Containing a 1,3-Dioxane Ring

| Natural Product | Biological Relevance/Source |

|---|---|

| Thromboxane (B8750289) A2 | Involved in blood clot formation (vasoconstrictor and platelet aggregator). thieme-connect.de |

| Coruscol A | A naturally occurring compound. thieme-connect.de |

| Theopederin A | A potent inhibitor of protein synthesis. thieme-connect.de |

| Sesbanimide A | Exhibits antitumor activity. thieme-connect.de |

Importance of Pyridyl Ketone Moieties in Modern Medicinal Chemistry and Catalysis

The pyridyl ketone moiety combines the heteroaromatic pyridine (B92270) ring with a versatile ketone functional group. This fusion creates a scaffold with significant electronic and steric properties that have been exploited extensively in drug design and the development of novel catalysts.

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is one of the most prevalent heterocyclic scaffolds in pharmaceuticals. nih.govresearchgate.net Its presence can profoundly influence a molecule's pharmacological profile by enhancing biochemical potency, improving metabolic stability, and resolving issues with protein binding. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets. ijnrd.org

The pyridine nucleus is found in a vast array of natural products, including vitamins like niacin and coenzymes such as NAD, as well as in numerous FDA-approved drugs. nih.govnih.gov

Table 2: Selected FDA-Approved Drugs Featuring a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Isoniazid | Treatment of tuberculosis. researchgate.net |

| Abiraterone acetate (B1210297) | Treatment of prostate cancer. researchgate.net |

| Crizotinib | Treatment of certain types of cancer. researchgate.net |

| Roflumilast | Treatment of chronic obstructive pulmonary disease (COPD). researchgate.net |

| Piroxicam | Non-steroidal anti-inflammatory drug (NSAID) for arthritis. researchgate.net |

Ketones are a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) bonded to two carbon atoms. wikipedia.orgebsco.com This structure makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles, forming the basis for a wide range of essential organic reactions. ebsco.com Ketones are foundational intermediates in the synthesis of complex molecules and are ubiquitous in the pharmaceutical industry. scripps.edu

Recent advances in chemistry have focused on developing new methods to activate the traditionally inert C-H bonds within ketone structures, further expanding their synthetic utility. scripps.edubioengineer.org In drug design, the ketone group can act as a hydrogen bond acceptor and its metabolic stability can be advantageous. nih.gov Moreover, ketones are present in many important biological molecules, including steroids (e.g., testosterone) and sugars (ketoses). wikipedia.org

Table 3: Key Organic Transformations Involving Ketones

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | The quintessential reaction of ketones, where a nucleophile attacks the carbonyl carbon. ebsco.com |

| Reduction | Conversion of the ketone to a secondary alcohol using reducing agents. |

| Oxidation | Cleavage of C-C bonds adjacent to the carbonyl under harsh conditions. wikipedia.org |

| Alpha-Substitution | Reaction at the carbon atoms adjacent to the carbonyl group. ebsco.com |

| Condensation Reactions | Reactions such as the aldol (B89426) condensation, forming new carbon-carbon bonds. ebsco.com |

Rationale for Investigating the Hybrid 1,3-Dioxan-5-yl 3-Pyridyl Ketone Framework

The rationale for designing and investigating a hybrid molecule like this compound stems from the principle of molecular hybridization, which seeks to combine the advantageous properties of distinct chemical scaffolds into a single entity. While specific research detailing the explicit purpose of this particular compound is not extensively documented in the public domain, a strong scientific justification can be inferred from the known functions of its constituent parts.

The pyridyl ketone portion of the molecule provides a structural motif frequently associated with biological activity and catalytic potential. acs.orgproquest.com The pyridine ring is a well-established pharmacophore that can engage in specific interactions with biological targets, while the ketone linker offers a site for further chemical modification or can itself be critical for activity. nih.govnih.gov

Simultaneously, the 1,3-dioxan-5-yl group introduces several strategic elements. It can be viewed as a protected form of a dihydroxyacetone moiety, which could be unmasked under specific conditions to reveal a more complex and reactive functionality. google.com Alternatively, the dioxane ring itself can serve to modulate the physicochemical properties of the entire molecule, such as its solubility, conformational rigidity, and metabolic stability. By constraining the conformation of the side chain attached to the pyridyl ketone core, the dioxane ring could orient the molecule for optimal interaction with a target protein or enzyme.

Therefore, the investigation of the this compound framework is likely driven by the goal of creating novel compounds for medicinal chemistry, where the pyridine core directs biological targeting and the dioxane moiety serves as a modulator of physical properties and a synthetic handle for creating molecular diversity.

Synergistic Potential of Combined Structural Motifs

The integration of the 1,3-dioxane and 3-pyridyl ketone motifs in "this compound" presents a compelling case for synergistic effects that could lead to novel chemical entities with enhanced or entirely new functionalities. The conformational rigidity imparted by the 1,3-dioxane ring can pre-organize the molecule into a specific three-dimensional arrangement, potentially enhancing its binding affinity and selectivity for a biological target. The two oxygen atoms of the dioxane ring can participate in hydrogen bonding, complementing the hydrogen bond accepting capability of the pyridyl nitrogen and the ketone's carbonyl oxygen.

This combination of features could be particularly advantageous in the design of enzyme inhibitors, where precise orientation and multiple points of interaction are crucial for potent activity. The 1,3-dioxane moiety can be considered a bioisosteric replacement for other functional groups, a strategy often used in drug design to modulate a compound's physicochemical properties, such as solubility and metabolic stability, without compromising its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.199 g/mol |

| CAS Number | 85727-04-4 |

Emerging Research Gaps and Opportunities

Despite the individual importance of its constituent scaffolds, "this compound" itself remains a relatively underexplored compound. A significant research gap exists in the comprehensive evaluation of its synthesis, chemical reactivity, and potential applications. While general synthetic methods for 1,3-dioxanes and pyridyl ketones are well-established, specific and optimized routes to this particular molecule are not widely reported.

This lack of detailed research presents a fertile ground for new scientific inquiry. Key opportunities include:

Development of Novel Synthetic Methodologies: Exploring efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry. This could involve investigating novel catalytic systems or one-pot reaction strategies.

Exploration of Biological Activity: A thorough investigation of the pharmacological profile of this compound is warranted. Given the biological relevance of both dioxane and pyridyl ketone motifs, it is plausible that "this compound" could exhibit interesting activities, for instance, as an enzyme inhibitor or a modulator of cellular pathways. Screening this compound against a panel of biological targets could uncover novel therapeutic leads.

Computational and Structural Studies: In silico modeling and experimental structural analysis (e.g., X-ray crystallography) could provide valuable insights into the conformational preferences and electronic properties of the molecule. This knowledge would be instrumental in understanding its reactivity and in designing analogs with improved properties.

Materials Science Applications: The unique electronic and structural features of this compound could also be of interest in the field of materials science, for example, in the development of novel organic materials with specific optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxan-5-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(8-2-1-3-11-4-8)9-5-13-7-14-6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYFGZWOQMDXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235036 | |

| Record name | 1,3-Dioxan-5-yl 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85727-04-4 | |

| Record name | 1,3-Dioxan-5-yl-3-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85727-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxan-5-yl 3-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085727044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxan-5-yl 3-pyridyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxan-5-yl 3-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Dioxan 5 Yl 3 Pyridyl Ketone and Its Analogues

Strategies for the Construction of the 1,3-Dioxan-5-one (B8718524) Ring

The 1,3-dioxan-5-one scaffold serves as a crucial building block, functioning as a synthetic equivalent of dihydroxyacetone. researchgate.net Its preparation has been approached through several distinct routes, including direct cyclization from polyol precursors, oxidation of a pre-formed dioxane ring, and multi-step sequences from inexpensive starting materials.

The formation of the 1,3-dioxane (B1201747) ring through cycloacetalization or ketalization is a fundamental approach, involving the reaction of a three-carbon polyol or its equivalent with an aldehyde or ketone. organic-chemistry.orgorganic-chemistry.org This reaction establishes the cyclic acetal (B89532) structure of the dioxane system.

A general method involves reacting a polyol like tris(hydroxymethyl)nitromethane (B93346) with an aldehyde or ketone to form the corresponding 2-substituted or 2,2-disubstituted 5-nitro-1,3-dioxane, which is then converted to the target ketone in subsequent steps. cdnsciencepub.com Another innovative approach generates 1,3-dioxan-5-one derivatives in situ from the reaction of dihydroxyacetone dimer, a stable and commercially available polyol precursor, with trialkoxyalkanes. researchgate.netscispace.com While 1,3-dihydroxyacetone (B48652) itself can be used, its dimer is often preferred for stability, though it may react more readily with ketones than the monomeric form. cdnsciencepub.com

The cycloacetalization and ketalization reactions to form the 1,3-dioxane ring are typically catalyzed by acids. organic-chemistry.org Brønsted acids are commonly employed to facilitate the condensation between the polyol and the carbonyl compound.

For instance, p-toluenesulfonic acid (p-TsOH) is an effective catalyst for the reaction between tris(hydroxymethyl)nitromethane and various aldehydes or ketones, usually conducted in benzene (B151609) with azeotropic removal of water to drive the equilibrium towards the product. cdnsciencepub.com In a different system, acetic acid has been successfully used as a catalyst for the in situ generation of 1,3-dioxan-5-one derivatives from dihydroxyacetone dimer and trialkoxyalkanes. researchgate.netscispace.com While Brønsted and Lewis acid catalysis are the predominant methods for this transformation, the application of photocatalysis in the direct synthesis of the 1,3-dioxan-5-one ring is not widely documented in the reviewed literature.

Table 1: Catalytic Systems for 1,3-Dioxan-5-one Precursor Synthesis

| Polyol Precursor | Carbonyl Precursor | Catalyst | Solvent | Typical Conditions | Ref |

| Tris(hydroxymethyl)nitromethane | Aldehyde or Ketone | p-TsOH·H₂O | Benzene | Reflux with Soxhlet extractor | cdnsciencepub.com |

| Dihydroxyacetone dimer | Trialkyl orthoacetate | Acetic Acid | Dioxane | 60 °C | researchgate.netscispace.com |

While laboratory-scale syntheses of 1,3-dioxan-5-ones are well-established, their translation to industrial production presents significant challenges related to cost, safety, and scalability. google.comgoogle.com Methods starting from expensive or hazardous materials, such as tris(hydroxymethyl)nitromethane which carries an explosion risk, are generally unsuitable for large-scale manufacturing. google.comgoogle.com Furthermore, some routes result in low yields and complex purification procedures, such as the low-temperature recrystallization of isomer mixtures, which hampers productivity. google.comgoogle.com

A common and effective strategy for synthesizing 1,3-dioxan-5-ones involves the oxidation of a pre-formed 1,3-dioxan-5-ol (B53867). This allows for the construction of the stable dioxane ring first, followed by the introduction of the ketone functionality at the C5 position.

This approach is central to several industrial methods where a 1,3-dioxan-5-ol, often as part of a mixture, is oxidized to the corresponding ketone. google.com For example, 2-phenyl-1,3-dioxan-5-one (B2960626) can be produced by oxidizing high-purity 2-phenyl-1,3-dioxan-5-ol. google.comgoogle.com In multi-step laboratory syntheses, oxidative cleavage is also employed. A notable example is the conversion of a 5-amino-5-hydroxymethyl-1,3-dioxane intermediate, derived from tris(hydroxymethyl)aminomethane, into the target 1,3-dioxan-5-one. chemicalbook.com This transformation is achieved through oxidative cleavage of the C-C bond between the hydroxymethyl group and the ring, using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) in an aqueous solution. chemicalbook.com

Table 2: Selected Oxidation Reactions for 1,3-Dioxan-5-one Synthesis

| Starting Material | Oxidizing Agent | Key Feature | Ref |

| 2-Phenyl-1,3-dioxan-5-ol | Not specified | Oxidation of secondary alcohol | google.comgoogle.com |

| 5-Amino-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane | Sodium periodate (NaIO₄) | Oxidative C-C bond cleavage | chemicalbook.com |

| 5-Nitro-1,3-dioxane derivative | Not specified (part of multi-step) | Conversion from nitro-alkane precursor | cdnsciencepub.com |

Constructing the 1,3-dioxan-5-one ring often requires a multi-step sequence, especially when starting from simple, inexpensive materials. These routes provide access to the target molecule when direct cyclization is not feasible or efficient.

One well-documented multi-step synthesis begins with tris(hydroxymethyl)aminomethane, a readily available solid. chemicalbook.com The synthesis involves two key steps:

Ketalization: The starting polyol is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-TsOH) to form 5-amino-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane. chemicalbook.com

Oxidative Cleavage: The resulting amino-diol derivative is then treated with sodium periodate to cleave the vicinal amino and hydroxyl groups, yielding 2,2-dimethyl-1,3-dioxan-5-one. chemicalbook.com

Another general route starts from tris(hydroxymethyl)nitromethane. cdnsciencepub.com This pathway includes:

Cycloacetalization: Reaction with an aldehyde or ketone to form a 5-nitro-1,3-dioxane. cdnsciencepub.com

Reduction: Conversion of the nitro group to an amine.

Oxidative Cleavage: Formation of the ketone from the amino precursor. cdnsciencepub.com

These multi-step approaches, while longer, offer versatility and utilize precursors that are more accessible than 1,3-dihydroxyacetone itself. google.comchemicalbook.com

Cycloacetalization and Ketalization Protocols from Polyols and Carbonyl Precursors

Introduction of the 3-Pyridyl Ketone Moiety

The final transformation to obtain 1,3-dioxan-5-yl 3-pyridyl ketone involves the formation of a carbon-carbon bond between the C4 position of the 1,3-dioxan-5-one ring and the carbonyl carbon of a 3-pyridyl group. This is typically achieved through the acylation of a 1,3-dioxan-5-one enolate.

The enolate chemistry of 1,3-dioxan-5-ones has been studied, establishing that these ketones can be effectively deprotonated by strong, non-nucleophilic bases like lithium diisopropylamide (LDA). cdnsciencepub.com The deprotonation generates a lithium enolate, a potent nucleophile, at the C4 position. This enolate is a key reactive intermediate for introducing the desired acyl group.

The synthetic strategy would proceed via the following steps:

Enolate Formation: Treatment of a suitable 2,2-disubstituted-1,3-dioxan-5-one (where the C2 substituents act as protecting groups) with LDA in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature to generate the corresponding lithium enolate. cdnsciencepub.com The use of ketal derivatives (2,2-dialkyl) is often preferred over acetal derivatives (2-alkyl) as they are more stable and less prone to side reactions like reduction by LDA. cdnsciencepub.com

Acylation: The generated enolate is then reacted with a suitable electrophilic nicotinoyl (3-pyridylcarbonyl) agent. Potential acylating agents include nicotinoyl chloride or an activated ester of nicotinic acid. The nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the pyridine (B92270) derivative, followed by an aqueous workup, would yield the target molecule, this compound. This acylation step is a standard and well-precedented method for the synthesis of β-dicarbonyl compounds.

This two-step sequence represents a logical and powerful method for coupling the two key heterocyclic fragments to construct the final product.

Coupling Reactions for Ketone Formation at the Dioxane C-5 Position

The formation of a ketone at the C-5 position of the 1,3-dioxane ring is a key synthetic challenge. Various coupling reactions have been developed to achieve this transformation efficiently. These reactions often involve the use of organometallic reagents and catalysts to facilitate the formation of the carbon-carbon bond between the dioxane ring and the carbonyl group of the ketone.

One common strategy involves the reaction of an organometallic derivative of 1,3-dioxane with an acylating agent. For instance, an organolithium or organomagnesium (Grignard) reagent derived from a protected 1,3-dioxane can react with a suitable acyl donor, such as an acid chloride or an ester, to form the desired ketone. The choice of the organometallic reagent and the acylating agent is critical to avoid side reactions and to ensure a high yield of the product.

Photoredox catalysis has also emerged as a powerful tool for ketone synthesis. For example, a direct deoxygenative cross-coupling between carboxylic acids and alcohols can be achieved using a dual photoredox/nickel catalysis system. nih.gov This method offers a step-economical and mild approach to construct a variety of ketone scaffolds. nih.gov Another innovative approach involves the use of an excited-state acridine (B1665455) radical as a photoredox catalyst for ketone-olefin coupling reactions, which can be applied to both intramolecular and intermolecular couplings of aliphatic and aromatic ketones and aldehydes. nih.gov

Furthermore, annulation reactions provide another route to cyclic ketones. For instance, nickel-catalyzed [4 + 2 + 2]-type annulation reactions of cyclobutanones with diynes can produce bicyclic eight-membered ring ketones. researchgate.net These advanced methods highlight the diverse strategies available for constructing the ketone functionality at the C-5 position of the dioxane ring.

Strategies for Introducing the Pyridyl Group

The introduction of the 3-pyridyl group is a critical step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis. These reactions allow for the formation of carbon-carbon bonds between the dioxane moiety and the pyridine ring with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of biaryl compounds, including those containing a pyridyl group. nobelprize.orgacs.org The Suzuki, Negishi, and Stille reactions are prominent examples of such transformations. These reactions generally involve the coupling of an organoboronic acid or its ester (Suzuki), an organozinc reagent (Negishi), or an organotin reagent (Stille) with a halide or triflate derivative of the other coupling partner. nobelprize.org

In the context of synthesizing this compound, a common approach would involve the coupling of a 3-pyridylboronic acid or its derivative with a suitable derivative of 1,3-dioxan-5-one. The reaction is catalyzed by a palladium complex, often in the presence of a base and a phosphine (B1218219) ligand. The choice of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. acs.org

Recent advancements in this area include the development of novel palladium catalysts and ligands that allow for the coupling of a wider range of substrates under milder conditions. researchgate.netyoutube.com For example, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones, which could be adapted for the synthesis of the target molecule. researchgate.netrsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Synthesis

| Coupling Partners | Catalyst/Ligand | Product | Yield (%) | Reference |

| 3-Chloropyridine and Phenylboronic acid | Pd(dppb)Cl₂ | 3-Phenylpyridine | 71 | acs.org |

| 2-Chloroquinoline and Phenylboronic acid | Pd(Ph₃)₄ | 2-Phenylquinoline | 96 | acs.org |

| 2-Chloropyrimidine and (2-PrOC₆H₄)B(OH)₂ | Pd(dppb)Cl₂ | 2-(2-Isopropoxyphenyl)pyrimidine | 98 | acs.org |

| Aryl bromides and Pyridyl aluminum reagents | Pd(OAc)₂/(o-tolyl)₃P | Pyridylaryls | N/A | organic-chemistry.org |

| α-Aminocarbonyl compounds and Arylboronic acids | Pd(II) catalyst | α-Aryl α-amino ketones | Moderate to excellent | researchgate.net |

While palladium catalysis is dominant, other transition metals have also been employed for the synthesis of pyridines and their derivatives. arkat-usa.orgacsgcipr.org Cobalt, nickel, rhodium, and copper catalysts have shown promise in various coupling reactions. organic-chemistry.orgarkat-usa.org For instance, cobalt complexes can catalyze the heterocyclization of acetylenes with nitriles to form substituted pyridines. arkat-usa.org Rhodium catalysts have been used in the hydroacylation and N-annulation of aldehydes and alkynes with ammonium (B1175870) acetate (B1210297) to synthesize pyridines. acsgcipr.org

Zeolite-based catalysts modified with metals like tungsten, zinc, or tin have been developed for the gas-phase synthesis of pyridine and its alkyl derivatives from aldehydes and ketones with ammonia. google.com These alternative methods can offer different reactivity profiles and may be advantageous for specific substrates or for large-scale industrial production. google.com

Enantioselective and Diastereoselective Synthesis of 1,3-Dioxan-5-yl Ketone Frameworks

The presence of stereocenters in the 1,3-dioxan-5-yl ketone framework necessitates the use of stereoselective synthetic methods to obtain specific enantiomers or diastereomers. This is particularly important in medicinal chemistry, where different stereoisomers can have vastly different biological activities.

Chiral Auxiliaries and Catalysts in Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.combath.ac.uk After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of various chiral molecules. wikipedia.org In the context of 1,3-dioxan-5-yl ketones, a chiral auxiliary could be incorporated into the dioxane ring itself or attached to a reactant. For example, using a chiral diol to form the dioxane ring can influence the stereoselectivity of subsequent reactions at the C-5 position.

Chiral catalysts, on the other hand, can induce asymmetry in a reaction without being covalently bonded to the substrate. bath.ac.ukchemscene.com This is a highly efficient approach as a small amount of the catalyst can generate a large amount of the chiral product. Enantioselective synthesis of related diol structures has been achieved with high diastereoselectivity and enantiomeric excess using chiral borane (B79455) reagents. nih.gov

Asymmetric Aldol (B89426) Reactions involving 1,3-Dioxan-5-ones

Asymmetric aldol reactions are a powerful tool for the stereoselective formation of carbon-carbon bonds and the creation of new stereocenters. acs.orgnih.govacs.org The reaction of an enolate derived from a 1,3-dioxan-5-one with an aldehyde can lead to the formation of a β-hydroxy ketone with controlled stereochemistry. acs.orgnih.gov

The stereoselectivity of the aldol reaction can be controlled by the choice of the enolate (lithium or boron), the solvent, and the presence of chiral ligands or auxiliaries. acs.orgnih.gov For example, boron enolates of 1,3-dioxan-5-ones have been shown to react with aldehydes to give the anti-aldol product with high selectivity. acs.orgnih.gov Furthermore, the use of chiral lithium amide bases can achieve enantioselective deprotonation of symmetrical 1,3-dioxan-5-ones, leading to enantioenriched products. nih.gov

Proline-catalyzed asymmetric aldol reactions have also been shown to be effective in producing enantioenriched β-hydroxy ketones. youtube.com The stereochemical outcome can be predicted based on the chirality of the proline catalyst used (L-proline or D-proline). youtube.com

Table 2: Stereoselective Aldol Reactions of 1,3-Dioxan-5-ones

| Enolate | Aldehyde | Stereochemical Outcome | Diastereomeric/Enantiomeric Excess | Reference |

| Boron enolate | Benzaldehyde (B42025) | anti-aldol | up to 96:4 anti:syn | nih.gov |

| Lithium enolate | Aldehydes with α-branching | anti-aldol | High anti selectivity | nih.gov |

| Chiral lithium amide base deprotonation | Symmetrical 1,3-dioxan-5-ones | Enantioenriched product | up to 90% ee | nih.gov |

Kinetic Resolution and Dynamic Kinetic Resolution Approaches

The synthesis of single-enantiomer compounds is a critical challenge in modern drug discovery and development. For ketones like this compound, which possesses a stereocenter at the carbon bearing the hydroxyl group upon reduction, obtaining enantiomerically pure forms of the corresponding alcohol is paramount. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are prominent strategies to achieve this. wikipedia.orgmdpi.com

Kinetic resolution operates on a racemic mixture, where one enantiomer reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. mdpi.com However, the maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wikipedia.org Dynamic kinetic resolution overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% conversion of the racemate into a single enantiomerically pure product. wikipedia.orgacademie-sciences.fr

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes widely employed in the kinetic resolution of racemic alcohols due to their commercial availability, broad substrate tolerance, and high enantioselectivity. mdpi.comjocpr.com The application of lipase-catalyzed kinetic resolution to the alcohol precursor of this compound would typically involve the enantioselective acylation of the racemic alcohol. In this process, the lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted.

While direct studies on this compound are not prevalent in existing literature, the successful resolution of various heterocyclic and aryl ketones provides a strong basis for its feasibility. For instance, lipase from Pseudomonas cepacia has been effectively used in the resolution of heterocyclic biaryls and precursors to drugs like Ivabradine. nih.govmdpi.com A common acyl donor for these transformations is vinyl acetate, and the reactions are often performed in organic solvents like hexane (B92381) or THF. nih.govmdpi.com

The following table illustrates the lipase-catalyzed kinetic resolution of alcohols analogous to the reduced form of the target ketone, highlighting the high enantiomeric excesses achievable.

| Racemic Alcohol Substrate | Lipase Source | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Product | Reference |

| 1-(2-Furyl)ethanol | Various lipases | Vinyl acetate | Various | Up to >99% | jocpr.com |

| (±)-2-(p-{[(p-methoxy phenyl) methoxy] methyl}phenyl) propanol | Burkholderia cepacia lipase (Amano PS-C II) | Isopropenyl acetate | tert-Butyl methyl ether | 99.6% ee for (R)-alcohol | researchgate.net |

| trans-2-Phenylchroman-4-ol | Pseudomonas fluorescens lipase (Amano AK) | Vinyl acetate | Vinyl acetate | >99% ee for ester | mdpi.com |

| Aryltrimethylsilyl chiral alcohols | Various lipases | Vinyl acetate | Hexane | >99% ee | nih.gov |

Dynamic Kinetic Resolution

To surpass the 50% yield barrier of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. This strategy couples the enzymatic resolution with a compatible racemization catalyst that continuously interconverts the enantiomers of the starting material. For the DKR of an alcohol, a common approach involves a lipase for the enantioselective acylation and a ruthenium complex for the in-situ racemization of the alcohol. academie-sciences.fr

The application of DKR to produce a single enantiomer of the alcohol derived from this compound would likely involve a chemoenzymatic process. The racemic alcohol would be subjected to a lipase in the presence of an acyl donor and a ruthenium catalyst. The lipase would selectively acylate one enantiomer, and the ruthenium catalyst would racemize the remaining unreacted enantiomer, allowing it to be converted by the lipase as well. This process would continue until, ideally, the entire racemic mixture is converted to a single enantiomer of the acylated product.

Several ruthenium complexes have been shown to be effective for the racemization of a wide range of secondary alcohols, making them suitable partners for lipase-catalyzed resolutions. academie-sciences.fr The compatibility of the racemization catalyst with the enzyme and the reaction conditions is crucial for the success of the DKR process.

Below is a table summarizing DKR of analogous secondary alcohols, demonstrating the high yields and enantioselectivities that can be achieved.

| Racemic Alcohol Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield | Enantiomeric Excess (ee) | Reference |

| 1,2-Diarylethanols | [(η⁵-Ph₄C₅OCOPh)RuCl(CO)₂] | Pseudomonas stutzeri lipase | Isopropenyl acetate | 95-99% | 96-99% | academie-sciences.fr |

| 3-Hydroxy-pyrrolidine | Ruthenium catalyst | Lipase PS-IM | - | 87% | 95% | rsc.org |

| (±)-Bufuralol precursor | Ruthenium catalyst | Lipase PS-C "Amano" II | - | High | High | wikipedia.org |

Alternatively, the DKR of the ketone itself can be envisioned through an enantioselective reduction coupled with in-situ racemization of the ketone. This approach often utilizes a ketoreductase enzyme or a chiral metal hydride for the reduction. Racemization of the ketone can be facilitated by a suitable catalyst, potentially through the formation of an enol or enamine intermediate. princeton.edunih.gov

Chemical Transformations and Reactivity Profiles of 1,3 Dioxan 5 Yl 3 Pyridyl Ketone

Reactivity of the Ketone Functionality within the Dioxane Ring System

The ketone group, positioned at the 5-position of the 1,3-dioxane (B1201747) ring, is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic and steric effects of the adjacent dioxane and pyridyl moieties.

The carbonyl carbon of 1,3-Dioxan-5-yl 3-pyridyl ketone is electrophilic and thus susceptible to attack by nucleophiles. This includes reactions with organometallic reagents and reduction by hydride donors.

Reductions of cyclic ketones, such as those with a 1,3-dioxane structure, can be achieved using various reducing agents. The stereochemical outcome of these reductions is often influenced by the rigidity and conformation of the ring system. For instance, the reduction of 1,3-dioxan-5-one (B8718524) with lithium aluminum hydride (LAH) in diethyl ether is a known transformation. chemistry-chemists.com The stereoselectivity of such reductions can be affected by the presence of substituents on the ring. chemistry-chemists.com In the case of this compound, the approach of the hydride reagent to the carbonyl face will determine the stereochemistry of the resulting secondary alcohol.

| Reagent | Product | Notes |

| Sodium Borohydride (NaBH₄) | 1-(1,3-Dioxan-5-yl)-1-(pyridin-3-yl)methanol | A common and mild reducing agent for ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(1,3-Dioxan-5-yl)-1-(pyridin-3-yl)methanol | A more powerful reducing agent, also effective for ketone reduction. |

This table presents plausible transformations based on general chemical principles.

The presence of alpha-hydrogens on the carbon adjacent to the ketone (the C4 and C6 positions of the dioxane ring) allows for the formation of enolates under basic conditions. masterorganicchemistry.com Enolates are potent nucleophiles and serve as key intermediates in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The enolate of this compound can participate in aldol (B89426) additions and alkylation reactions. In an aldol reaction, the enolate would attack an aldehyde or another ketone, forming a β-hydroxy ketone. Methods for controlling the stereoselectivity in aldol reactions of enolates derived from 1,3-dioxan-5-ones have been developed. researchgate.net For instance, boron enolates of 1,3-dioxan-5-ones have been shown to react with benzaldehyde (B42025) to give the anti-aldol product with high selectivity. researchgate.net

Alkylation of the alpha-position can be achieved by treating the enolate with an alkyl halide. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed to ensure complete enolate formation and minimize side reactions. youtube.com

| Reaction | Reagents | Product |

| Aldol Addition | 1. LDA, THF; 2. Benzaldehyde | β-hydroxy ketone adduct |

| Alkylation | 1. LDA, THF; 2. Methyl Iodide | 4-Methyl-1,3-dioxan-5-yl 3-pyridyl ketone |

This table illustrates potential reactions based on established methodologies for related compounds.

The enolate of this compound can be generated using a variety of bases. The choice of base can influence the regioselectivity of enolate formation if the ketone is unsymmetrical. Once formed, the enolate can be "trapped" by electrophiles other than protons. For example, reaction with an acyl chloride or acetic anhydride (B1165640) would yield an enol ester, such as an enol acetate (B1210297).

The enolates of 1,3-dioxan-5-ones have been successfully generated and trapped with electrophiles like benzaldehyde or chloroformates. researchgate.net

While not explicitly documented for this specific ketone, alpha,alpha'-annelation reactions are a possibility. These reactions involve a sequence of reactions that build a new ring onto the existing structure at the alpha and alpha' positions of the ketone. This would require functionalization at both the C4 and C6 positions of the dioxane ring.

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid or peroxide as the oxidant. wikipedia.org The reaction proceeds via the Criegee intermediate, and the migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the product. organic-chemistry.orgbeilstein-journals.org The general order of migratory preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the migration of either the 1,3-dioxan-5-yl group or the 3-pyridyl group is possible. The relative migratory aptitude of these two groups would dictate the major product. This oxidation is a powerful tool for synthesizing esters and lactones, which are valuable intermediates in organic synthesis. nih.govsigmaaldrich.com The reaction can be catalyzed by various agents, and even enzymatic versions exist. nih.gov

| Oxidant | Possible Product 1 (Dioxanyl migration) | Possible Product 2 (Pyridyl migration) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 1,3-Dioxan-5-yl 3-pyridinecarboxylate | 3-Pyridyl 1,3-dioxane-5-carboxylate |

| Peroxyacetic acid | 1,3-Dioxan-5-yl 3-pyridinecarboxylate | 3-Pyridyl 1,3-dioxane-5-carboxylate |

This table outlines the potential outcomes of the Baeyer-Villiger oxidation for the specified compound.

Enolate Chemistry and Alpha-Functionalization

Reactivity of the Pyridyl Moiety

The reactivity of the pyridine (B92270) ring in this compound is dictated by the inherent electronic properties of the nitrogen heterocycle, further modulated by the electron-withdrawing ketone substituent at the C-3 position. This combination of features results in a unique reactivity profile, particularly concerning electrophilic and nucleophilic attacks, as well as modern catalytic functionalization reactions.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally a challenging transformation. The nitrogen atom's electronegativity significantly reduces the ring's electron density, making it much less reactive towards electrophiles than benzene (B151609). wikipedia.orgquimicaorganica.org This deactivation is further intensified by the protonation of the nitrogen atom under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), which introduces a positive charge and severely hampers the approach of an electrophile. wikipedia.org

In the case of this compound, the deactivating effect is compounded by the presence of the ketone group at the C-3 position. As a meta-directing, deactivating group, the 3-pyridyl ketone further withdraws electron density from the aromatic system, rendering the ring exceptionally resistant to electrophilic attack. Direct electrophilic substitution on the pyridine ring of this compound is therefore considered nearly impossible under standard conditions. wikipedia.org

When substitution does occur on pyridine rings, it preferentially happens at the C-3 (and C-5) position, as the cationic intermediate formed by attack at C-2, C-4, or C-6 is significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com For this molecule, with the C-3 position already occupied, any hypothetical electrophilic attack would be directed to the C-5 position. However, the combined deactivating influence of the ring nitrogen and the ketone makes such reactions synthetically unviable. A more practical approach to introduce substituents onto the pyridine ring involves pre-functionalization strategies or alternative reaction pathways like N-oxidation followed by substitution. wikipedia.org

The lone pair of electrons on the pyridine nitrogen atom remains a site of reactivity, allowing for transformations such as N-oxidation and N-alkylation.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids. wikipedia.org The resulting pyridine N-oxide is a versatile intermediate. thieme-connect.de The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. The oxygen atom can donate electron density back into the ring, activating the C-2 and C-4 positions for electrophilic attack, while also facilitating nucleophilic substitution. wikipedia.org Studies on various 3-substituted pyridines have shown that they can be successfully converted to their N-oxides. nih.gov Following substitution, the N-oxide can be deoxygenated using reagents like zinc dust to restore the pyridine ring. wikipedia.org

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents to form quaternary pyridinium (B92312) salts. nih.gov This reaction is a fundamental process for modifying the properties of pyridine-containing molecules. The resulting N-alkyl pyridinium salts are highly activated towards nucleophilic attack and can be used in various synthetic transformations, including cross-electrophile coupling reactions. nih.gov Recent methods have also been developed for the regioselective N-alkylation of pyridone tautomers using α-keto esters, highlighting the diverse strategies available for modifying the nitrogen center. organic-chemistry.orgbohrium.com For this compound, N-alkylation would proceed readily, creating a positively charged species with altered solubility and electronic characteristics, opening pathways for further functionalization.

While classical electrophilic substitution is challenging, modern transition metal-catalyzed cross-coupling and C-H functionalization reactions offer powerful tools for modifying the pyridine ring. researchgate.netrsc.org Achieving regioselectivity, especially at the C-3 and other distal positions, has been a significant area of research. nih.gov

For this compound, the existing C-H bonds at the C-2, C-4, and C-6 positions are potential targets for functionalization. Various catalytic systems have been developed to selectively activate these specific bonds.

Table 1: Potential C-H Functionalization and Cross-Coupling Strategies for the Pyridyl Moiety

| Position | Reaction Type | Catalyst/Method | Potential Outcome | Citations |

|---|---|---|---|---|

| C-2 | Direct Arylation | Palladium (Pd), Copper (Cu), Rhodium (Rh) | Introduction of aryl or heteroaryl groups. | nih.gov |

| C-3 | Tandem Hydroboration/Alkylation | Borane (B79455) (B(C6F5)3) | C3-alkylation with electrophiles like imines, aldehydes, or ketones. | nih.govresearchgate.net |

| C-4 | C-H Arylation | Palladium (Pd) with specific ligands | Introduction of aryl groups at the position para to the nitrogen. | nih.gov |

| Multiple | Suzuki Coupling | Palladium (Pd) | Coupling of pre-functionalized (e.g., halogenated) pyridines with boronic acids. | acs.orgyoutube.com |

| Multiple | C-H Borylation | Iridium (Ir) | Installation of a boronic ester for subsequent Suzuki coupling. | nih.gov |

One notable strategy for C-3 functionalization involves a borane-catalyzed tandem reaction. nih.govresearchgate.net In this process, the pyridine ring undergoes hydroboration to form a dihydropyridine (B1217469) intermediate. This electron-rich intermediate then acts as a nucleophile, reacting with an added electrophile before an oxidative aromatization step restores the pyridine ring, now functionalized at the C-3 position. While the target molecule is already substituted at C-3, this methodology is crucial for the synthesis of such compounds. For functionalizing the remaining C-H bonds (C-2, C-4, C-6), palladium-catalyzed cross-coupling reactions are prevalent, often requiring a directing group or specific ligand control to achieve high regioselectivity. nih.govacs.org

Interplay between Dioxane and Pyridyl Ketone Reactivity

The 1,3-dioxane ring and the 3-pyridyl ketone moiety are not merely independent functional groups within the molecule. They exert a mutual influence on each other's reactivity through a combination of conformational constraints, steric hindrance, and electronic effects.

The 1,3-dioxane ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize torsional and steric strain. researchgate.netacs.org Substituents at the C-5 position, such as the 3-pyridyl ketone group in this molecule, can exist in either an axial or equatorial orientation. The energetic preference for the equatorial position is a well-established principle in conformational analysis. researchgate.net

Accessibility of the Ketone: When the 3-pyridyl ketone substituent is in the sterically favored equatorial position, the carbonyl group and the adjacent pyridine ring are more exposed to the approach of reagents. Conversely, an axial orientation would partially shield one face of the ketone, potentially influencing the stereochemical outcome of nucleophilic additions to the carbonyl.

Dioxane Ring Reactivity: The 1,3-dioxane ring itself can undergo reactions, most notably acid-catalyzed ring-opening or cleavage. researchgate.netcdnsciencepub.com The rate and regioselectivity of these reactions are sensitive to the ring's conformation and the nature of its substituents. nih.govacs.org The stability of the chair conformation makes 1,3-dioxanes generally less reactive towards reductive cleavage than the more planar 1,3-dioxolane (B20135) rings, as achieving the necessary planar oxocarbenium ion intermediate requires a higher energy distortion from the ground-state chair form. cdnsciencepub.com The presence of the bulky and electron-withdrawing pyridyl ketone substituent at C-5 could further influence the stability of any intermediates formed during such ring-opening reactions.

The two ring systems communicate their electronic and steric properties, influencing the reactivity of distal parts of the molecule.

Electronic Effects:

The carbonyl group of the ketone is strongly electron-withdrawing (-I, -M effects), which deactivates the pyridine ring towards electrophilic substitution as previously discussed.

Steric Effects:

The 1,3-dioxane ring is a bulky substituent. Its steric presence can hinder the approach of reagents to both the carbonyl carbon and the adjacent C-2 and C-4 positions of the pyridine ring. This steric hindrance is dependent on the preferred conformation and the rotational freedom around the C5-C(O) bond.

This steric crowding can affect reaction rates and may also be exploited to induce selectivity in certain reactions. For example, a bulky nucleophile might preferentially attack the less hindered face of the carbonyl group, or a catalytic reaction on the pyridine ring might be directed away from the dioxane-encumbered side. brainkart.comnih.gov

Table 2: Summary of Intermolecular Electronic and Steric Effects

| Feature | Originating Group | Effect | Target Group/Position | Consequence on Reactivity | Citations |

|---|---|---|---|---|---|

| Electronic | Pyridyl Nitrogen | Electron-withdrawing | Pyridine Ring | Deactivation towards SEAr. | wikipedia.orgquimicaorganica.org |

| Electronic | Ketone Carbonyl | Electron-withdrawing | Pyridine Ring | Strong deactivation towards SEAr. | learncbse.in |

| Electronic | Dioxane Oxygens | Inductive (-I) | Ketone Carbonyl | Increased electrophilicity of carbonyl carbon. | brainkart.com |

| Steric | Dioxane Ring | Steric Hindrance | Ketone Carbonyl | Hinders approach of nucleophiles. | brainkart.com |

| Steric | Dioxane Ring | Steric Hindrance | Pyridine C-4, C-6 | May direct reactions to the less hindered C-2 position. | nih.gov |

Dioxane Ring-Opening and Ring-Closing Reactions

The 1,3-dioxane ring in this compound represents a stable cyclic acetal (B89532). Such structures are generally robust under neutral and basic conditions but are susceptible to cleavage under acidic conditions. This reactivity allows for the selective deprotection of the underlying diol, a common strategy in multi-step organic synthesis.

The removal of the 1,3-dioxane protecting group is a critical transformation for unveiling the 1,3-diol precursor of the ketone. This deprotection is typically achieved through acid-catalyzed hydrolysis. The general mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a hemiacetal intermediate, which is then further hydrolyzed to yield the diol and the original carbonyl compound from which the acetal was formed (in this case, formaldehyde (B43269) or a derivative).

Common methods for the deprotection of 1,3-dioxanes, which are applicable to this compound, include:

Aqueous Acid Hydrolysis: Treatment with aqueous solutions of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is a standard method. The reaction is often performed in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) to ensure solubility of the substrate.

Acid-Catalyzed Transacetalization: This method involves reacting the dioxane in the presence of a large excess of a ketone or aldehyde, such as acetone, with an acid catalyst. This equilibrium-driven process forms the more volatile acetone-derived acetal, effectively removing the dioxane protection.

Lewis Acid Catalysis: Various Lewis acids can catalyze the cleavage of 1,3-dioxanes. Reagents like erbium triflate (Er(OTf)₃) in wet nitromethane (B149229) or indium(III) trifluoromethanesulfonate (B1224126) in the presence of acetone have been shown to be effective for deprotection under mild conditions.

Iodine-Based Methods: A catalytic amount of iodine in a suitable solvent can also facilitate the deprotection of cyclic acetals under neutral conditions.

Table 1: Common Reagents for 1,3-Dioxane Deprotection

| Reagent/System | Conditions | Notes |

|---|---|---|

| Aqueous HCl or H₂SO₄ | Water/co-solvent (e.g., THF) | Standard, robust method. |

| p-Toluenesulfonic acid (TsOH) | Acetone/Water | Transacetalization, driven by excess acetone. |

| Iodine (I₂) | Acetone/Water | Mild, neutral conditions. |

| Er(OTf)₃ | Wet Nitromethane | Gentle Lewis acid catalysis. |

| In(OTf)₃ | Acetone/Water | Mild conditions, can be accelerated by microwave heating. |

| Acetic Acid | THF/Water | Mildly acidic conditions, suitable for sensitive substrates. |

While the primary reaction of the 1,3-dioxane ring is its cleavage via hydrolysis, more complex transformations such as cascade reactions or rearrangements originating from the dioxane moiety are also conceivable, particularly if the ring-opening generates a reactive intermediate.

A search of the current scientific literature does not provide specific examples of cascade reactions or rearrangements that have been documented for this compound itself. Such complex reactions are highly substrate-specific.

However, in related systems, the opening of cyclic acetals can initiate further reactions. For instance, reductive ring-opening reactions are known for carbohydrate-derived 1,3-dioxanes, where reagents like diisobutylaluminium hydride (DIBAL-H) or combinations like triethylsilane with a Lewis acid can lead to the formation of a mono-protected diol. The regioselectivity of such openings is often directed by steric and electronic factors within the molecule. For this compound, a hypothetical reductive opening could potentially lead to a silyl (B83357) or benzyl (B1604629) ether at one of the hydroxyl positions, depending on the reagents used.

Furthermore, rearrangement reactions of ketones, such as the Baeyer-Villiger oxidation, could theoretically be performed on this substrate. This would involve the insertion of an oxygen atom between the carbonyl carbon and the pyridyl or dioxane-substituted carbon, leading to an ester. The success and regioselectivity of such a reaction would depend critically on the migratory aptitude of the respective substituents and the stability of the dioxane ring under the oxidative conditions required.

It must be emphasized that these are plausible reaction pathways based on the known chemistry of the constituent functional groups. Specific studies detailing these transformations for this compound are not available in the reviewed literature. Future research may explore these pathways to expand the synthetic utility of this compound.

Stereochemical Investigations in 1,3 Dioxan 5 Yl Ketone Chemistry

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring in the Presence of the Ketone and Pyridyl Substituents

The conformational landscape of the 1,3-dioxane ring is a well-studied area, primarily dominated by a chair-like preference to minimize torsional and steric strain. thieme-connect.deacs.org The introduction of a bulky 3-pyridyl ketone substituent at the C5 position significantly influences this conformational equilibrium.

Chair, Boat, and Twist-Boat Conformations

Like cyclohexane, the 1,3-dioxane ring can theoretically adopt several conformations, including the chair, boat, and twist-boat forms.

Chair Conformation: This is the most stable and predominant conformation for the 1,3-dioxane ring. thieme-connect.de The chair form minimizes angle and torsional strain, with bond angles close to the ideal tetrahedral value. Substituents can occupy either axial or equatorial positions. Due to the shorter C-O bond lengths compared to C-C bonds, diaxial interactions in 1,3-dioxanes are more pronounced than in cyclohexanes, making the equatorial position strongly favored for most substituents. thieme-connect.de

Boat Conformation: The boat conformation is a higher-energy, flexible form. It is generally considered a transition state between twist-boat forms and is characterized by significant steric strain from "flagpole" interactions.

Twist-Boat Conformation: Also a flexible form, the twist-boat (or twist) is of intermediate energy between the chair and boat conformations. It serves as an intermediate in the process of ring inversion from one chair form to another. researchgate.net Quantum-chemical studies have identified 1,4-twist and 2,5-twist conformers as key intermediates in the isomerization pathways of the chair conformers. researchgate.net

Influence of Substituent Effects on Conformational Preference

The presence of the 3-pyridyl ketone group at the C5 position is the primary determinant of the ring's conformational preference. For a large substituent at C5, there is a strong thermodynamic preference for it to occupy the equatorial position in the chair conformation to avoid destabilizing 1,3-diaxial interactions with the axial protons at C4 and C6.

Table 1: Conformational Free Energy (ΔG°) for Selected 5-Substituted 1,3-Dioxanes

| Substituent (R) at C5 | ΔG° (kcal/mol) | Equatorial Preference |

|---|---|---|

| Ethyl | 0.82 | Strong |

| Isopropyl | 0.90 | Strong |

| tert-Butyl | 1.3 | Very Strong |

This table presents representative data for various substituents to illustrate the general principle of equatorial preference. The data is derived from experimental and theoretical studies on 5-substituted 1,3-dioxanes. researchgate.net

For the 1,3-dioxan-5-yl 3-pyridyl ketone, the large steric bulk of the pyridyl ketone moiety would result in a significant positive ΔG° value, meaning the conformer with this group in the axial position is highly disfavored. The molecule will exist almost exclusively in the chair conformation with the 3-pyridyl ketone group in the equatorial position. Stereoelectronic effects, such as electrostatic interactions between the polar ketone and the ring's oxygen atoms, can also subtly influence the precise geometry and energy of the conformers. researchgate.net

Stereocontrol in Synthetic Transformations

The rigid conformational preference of the 1,3-dioxane ring is a powerful tool for controlling stereochemistry during synthetic reactions. thieme-connect.de The synthesis of optically pure this compound relies on methodologies that can selectively generate one diastereomer or enantiomer.

Diastereoselective and Enantioselective Methodologies

The synthesis of 1,3-dioxan-5-one (B8718524), a key precursor, has been developed as a simple, scalable procedure. usask.ca Subsequent reactions can be controlled to achieve high stereoselectivity.

Diastereoselective Reactions: The enolates of 2-substituted-1,3-dioxan-5-ones react with electrophiles, such as aldehydes, to produce aldol (B89426) products. The stereochemical outcome of these reactions can be directed by the choice of the enolate counterion (e.g., lithium, boron, or titanium), leading to either syn or anti diastereomers with varying degrees of selectivity. usask.ca For instance, reactions involving lithium and boron enolates tend to favor anti aldol products. usask.ca

Enantioselective Methodologies: To synthesize a specific enantiomer of a chiral 1,3-dioxan-5-yl ketone, several strategies can be employed. One effective method is the enantioselective deprotonation of a prochiral 1,3-dioxan-5-one using a chiral lithium amide base. usask.ca This creates a chiral enolate which can then react with an electrophile to yield an optically enriched product. Enantiomeric excesses as high as 90% have been reported for this type of transformation. usask.ca Another approach is the asymmetric transfer hydrogenation of a precursor γ-keto carboxylic acid, which can generate chiral lactones with excellent enantioselectivity (up to 99% ee) that can be converted to the desired ketone. rsc.org

Rationalization of Stereochemical Outcomes (e.g., Steric and Stereoelectronic Interactions)

The stereochemical outcomes of reactions involving the 1,3-dioxane ring are governed by a combination of steric and stereoelectronic factors. thieme-connect.de

Steric Hindrance: In reactions involving the ketone at the C5 position, the conformationally locked dioxane ring dictates the trajectory of incoming reagents. The bulky equatorial substituent (the 3-pyridyl ketone) and the axial hydrogens on the same face of the ring will sterically hinder the approach of a nucleophile from that side. Consequently, reagents will preferentially attack the carbonyl group from the less hindered face, leading to a predictable stereochemical outcome.

Stereoelectronic Effects: These effects, arising from the interaction of orbitals, also play a crucial role. For example, in the formation of enolates, the alignment of the p-orbitals of the developing enolate with the orbitals of the adjacent oxygen atoms can influence the stability of the transition state and thus the stereochemical course of the reaction. The Perlin effect, which describes differences in C-H coupling constants due to n→σ* interactions, is a manifestation of such stereoelectronic influences in dioxane systems. researchgate.net

Chiral Recognition and Resolution Studies

When a racemic mixture of a chiral 1,3-dioxane derivative is produced, its separation into individual enantiomers is essential for many applications. Chiral recognition is the principle underlying this separation.

Methods for the resolution of racemic 1,3-dioxane derivatives include:

Diastereomeric Crystallization: The racemate can be reacted with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can often be separated by crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.

Spontaneous Resolution: In some rare cases, enantiomers can crystallize separately from a racemic solution without the need for a chiral auxiliary. This phenomenon, known as spontaneous resolution, has been observed for 1,3-diol derivatives, where single crystals of each enantiomer were obtained simultaneously from a racemic mixture in a common solvent. mdpi.com While not guaranteed, this method represents an efficient potential pathway for resolving chiral 1,3-dioxan-5-yl ketones.

The ability to separate and analyze enantiomers is critical for understanding their distinct biological activities and for the development of stereochemically pure compounds.

Medicinal Chemistry and Biological Activity Investigations of 1,3 Dioxan 5 Yl 3 Pyridyl Ketone Scaffolds

Scaffold Design and Bioisosteric Replacements

The design of new drug candidates often involves the strategic use of bioisosterism, where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity. The 1,3-dioxan-5-yl 3-pyridyl ketone scaffold provides a versatile platform for such modifications.

Exploration of the 1,3-Dioxane (B1201747) Ring as a Bioisostere

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms. wikipedia.org In drug design, it can serve as a bioisostere for other cyclic and acyclic moieties. Its inclusion can influence a molecule's polarity, conformation, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. mdpi.com The 1,3-dioxane moiety itself is prepared through the reaction of an aldehyde or ketone with a 1,3-diol. wikipedia.org

The stability and specific stereochemistry of the 1,3-dioxane ring can be advantageous in locking a molecule into a desired conformation for optimal binding to a receptor or enzyme active site. This has been explored in the development of novel bacterial topoisomerase inhibitors, where the 1,3-dioxane linkage expanded the antibacterial spectrum of the compounds. nih.gov Furthermore, 1,3-dioxane derivatives have been investigated as modulators of multi-drug resistance in cancer cells. researchgate.net

Modifications of the Pyridyl and Ketone Moieties

The pyridyl group, an isostere of benzene (B151609), is a common feature in many pharmaceuticals and is known for its ability to participate in various biological interactions. nih.govmdpi.com Modifications to the pyridine (B92270) ring, such as the introduction of different substituents, can significantly alter the electronic properties and steric profile of the this compound scaffold. These changes can fine-tune the molecule's binding affinity and selectivity for its target. The pyridine ring is a key component in over 7000 existing drug molecules. nih.gov

The ketone linker in the scaffold is also a critical site for modification. Bioisosteric replacement of the ketone group with other functionalities, such as amides or other heterocyclic rings, can impact the molecule's metabolic stability and pharmacokinetic properties. For instance, the replacement of a ketone with a 1,2,3-triazole ring has been a successful strategy in medicinal chemistry to create more stable and effective drug candidates. nih.govresearchgate.netunimore.it

Targeted Biological Activity Screens

Once new analogs of the this compound scaffold are synthesized, they are subjected to a battery of biological activity screens to identify their potential therapeutic applications.

Enzyme Inhibition Studies (e.g., COX-2 Inhibition)

One area of significant interest is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Selective COX-2 inhibitors are sought after as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Various heterocyclic scaffolds have been explored for their COX-2 inhibitory potential. nih.gov For example, derivatives containing a pyrimidine (B1678525) ring have shown high selectivity for COX-2. nih.gov Similarly, indole-based compounds have been designed as potent and selective COX-2 inhibitors. nih.gov The this compound scaffold can be evaluated for its ability to fit into the active site of the COX-2 enzyme and inhibit its activity.

Below is a table showing the COX-2 inhibitory activity of some reported compounds:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Compound 18 | 4.52 | 0.42 | 10.76 |

| Compound 19 | 6.74 | 0.62 | 10.87 |

| Compound 20 | 4.52 | 0.52 | 8.69 |

| Compound 21 | 7.86 | 0.86 | 9.14 |

| Celecoxib | 7.23 | 0.84 | 8.61 |

Data sourced from a study on COX-2 inhibitors. nih.gov

Investigations in Anti-inflammatory Contexts

Beyond specific enzyme inhibition, the anti-inflammatory potential of these compounds is often assessed in cellular and animal models of inflammation. Ketone-containing compounds, such as chloromethyl ketone analogs of N-tosyl amino acids, have demonstrated anti-inflammatory activity in animal models. nih.gov The ability of this compound derivatives to reduce the production of pro-inflammatory mediators or to inhibit immune cell activation would be key indicators of their therapeutic potential in inflammatory diseases.

Anticancer and Antiviral Potential

The versatility of the this compound scaffold also lends itself to exploration in other therapeutic areas, including oncology and virology. Numerous heterocyclic compounds have shown promise as anticancer agents. For instance, 1,3-dioxolane (B20135) derivatives have been reported to possess anticancer activity. researchgate.net A series of 1-benzo nih.govnih.govdioxol-5-yl-indoles were synthesized and showed anticancer activity against several cancer cell lines. nih.gov

In the realm of antiviral research, dioxane-based compounds have been designed as inhibitors of viral replication. For example, a bis-dioxane derivative was shown to be an effective inhibitor of Sindbis virus replication. nih.gov The table below summarizes the antiviral activity of some dioxane derivatives against Sindbis virus.

| Compound | EC50 (μM) |

| (R)-4 | 3.4 |

| Bis-dioxane with three-carbon linker | 14 |

| Bis-dioxane with four-carbon linker | 1500 |

| Bis-dioxane with five-carbon linker | 1000 |

EC50 is the concentration of the compound resulting in a 50% reduction in virus production. Data sourced from a study on dioxane-based antiviral agents. nih.gov

These findings underscore the potential of the this compound scaffold as a valuable template for the discovery of new medicines. Through continued medicinal chemistry efforts and comprehensive biological screening, this scaffold may yield novel drug candidates for a range of diseases.

Antimicrobial and Antifungal Evaluations

The search for new antimicrobial and antifungal agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Heterocyclic compounds, including those with 1,3-dioxane and pyridine rings, are a fertile ground for the discovery of new antimicrobial agents.

Derivatives of 1,3-dioxane have been shown to possess significant antimicrobial properties. For instance, a series of novel bacterial topoisomerase inhibitors (NBTIs) featuring a 1,3-dioxane linker demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds target DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. nih.gov Similarly, various substituted 1,3-dioxolanes, which are structurally related to 1,3-dioxanes, have been found to inhibit the growth of both E. coli and Staphylococcus on nutrient agar. researchgate.net The antimicrobial activity of these compounds is thought to be associated with their antiradical activity and is dependent on their hydrophilic-hydrophobic balance. researchgate.net

The pyridine ring is also a well-established pharmacophore in many antimicrobial drugs. researchgate.net For example, a series of newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against E. coli, B. mycoides, and the fungus C. albicans. researchgate.net

While specific studies on the antimicrobial and antifungal activity of this compound itself are not extensively reported in the available literature, the activity of closely related compounds suggests that this scaffold is a promising candidate for further investigation. The following table summarizes the antimicrobial activity of some 1,3-dioxane-linked compounds against S. aureus.

**Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 1,3-Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors against *S. aureus*** nih.gov

| Compound | S. aureus (NCTC 8325-4) MIC (µg/mL) | S. aureus (NBTI-resistant) MIC (µg/mL) |

|---|---|---|

| 2a | 0.12 | 2 |

| 2b | 0.25 | 4 |

| 2f | 0.25-0.5 | 4 |

| 3a | 0.06-0.12 | 1-2 |

| 3b | 0.12 | 2 |

| 3c | 0.25 | 4 |

| 3e | 0.25-0.5 | 4 |

| 4a | 0.12 | 2 |

| 4e | 0.06 | 1 |

| 4f | 0.06 | 0.25-1 |

| Gepotidacin | 0.12-0.25 | 1-2 |

The antifungal potential of heterocyclic compounds is also well-documented. For example, derivatives of 1,3,4-thiadiazole (B1197879) have been shown to be potent antifungal agents against various Candida species, with minimum inhibitory concentration (MIC) values ranging from 8 to 96 µg/ml. nih.gov The antifungal activity of these compounds is believed to involve the disruption of cell wall biogenesis. nih.gov Given that the this compound scaffold combines structural features of known antimicrobial and antifungal agents, it represents a promising area for future drug discovery efforts.

Other Pharmacological Targets (e.g., CNS activity, plant growth regulation)

Beyond antimicrobial applications, the structural motifs present in this compound suggest potential interactions with other pharmacological targets.

Plant Growth Regulation: Derivatives of 1,3-dioxane have been explored for their effects on plant growth. A patent has described 1,3-dioxan-5-yl-alkenyl-triazole derivatives as plant growth regulating agents. mtec-sc.org These compounds are part of a broader class of azole-containing molecules used to influence plant development. While this does not directly implicate this compound, it highlights the potential for the 1,3-dioxane ring to be incorporated into molecules with agrochemical applications. The development of new plant growth regulators is crucial for improving crop yields and quality. google.comjustia.com

Central Nervous System (CNS) Activity: The pyridine ring is a common feature in many centrally acting drugs. However, there is currently a lack of specific research in the public domain on the CNS activity of this compound derivatives. This remains an open area for future investigation to determine if this scaffold could be of interest for neurological or psychiatric applications.

Structure-Activity Relationship (SAR) Studies and Structure-Property Relationship (SPR) Analysis

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for a molecule's pharmacological effects, while structure-property relationship (SPR) analysis examines how chemical structure influences physicochemical properties, which in turn affect pharmacokinetics and pharmacodynamics.

For compounds related to the this compound scaffold, several SAR principles have been elucidated. In a study of 1,3-dioxane-linked novel bacterial topoisomerase inhibitors, it was found that lipophilicity had a positive influence on antibacterial activity. nih.gov Specifically, compounds with more lipophilic enzyme-binding moieties were generally more potent. nih.gov This suggests that modifications to the 3-pyridyl ketone portion of the target scaffold could significantly impact its antimicrobial efficacy.

Positional and Substituent Effects on Biological Efficacy